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Compound of Interest

Compound Name:
Methyl 3-cyano-4-

methoxybenzoate

Cat. No.: B1334661 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl
3-cyano-4-methoxybenzoate (C₁₀H₉NO₃, Molar Mass: 191.18 g/mol ), a valuable intermediate

in organic synthesis. The document details available Nuclear Magnetic Resonance (NMR) data

and outlines standard experimental protocols for NMR, Infrared (IR) Spectroscopy, and Mass

Spectrometry (MS) relevant for the characterization of this and similar compounds.

Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for Methyl 3-
cyano-4-methoxybenzoate.

Table 1: ¹H NMR Spectroscopic Data
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Number of
Protons

Assignment

7.83 d 7.6 1H Ar-H

7.72 d 9.2 1H Ar-H

7.45 – 7.34 m 1H Ar-H

7.28 – 7.19 m 1H Ar-H

3.91 s 3H -OCH₃

Solvent: CDCl₃, Frequency: 200 MHz

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppm

165.7

164.9

160.0

132.3

132.1

130.0

129.8

125.2

120.0

119.6

116.5

52.2

Solvent: CDCl₃, Frequency: 50 MHz
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Infrared (IR) and Mass Spectrometry (MS) Data
Specific experimental IR and MS data for Methyl 3-cyano-4-methoxybenzoate were not

available in the searched public domain resources. However, typical characteristic IR

absorption bands and expected mass spectral fragmentation patterns can be predicted based

on the compound's structure.

Expected IR Absorptions:

C≡N stretch: 2240-2220 cm⁻¹ (strong and sharp)

C=O stretch (ester): 1730-1715 cm⁻¹ (strong)

C-O stretch (ester and ether): 1300-1000 cm⁻¹ (strong)

Aromatic C=C stretch: 1600-1450 cm⁻¹ (medium to weak)

Aromatic C-H stretch: 3100-3000 cm⁻¹ (medium)

Aliphatic C-H stretch (-OCH₃): 2950-2850 cm⁻¹ (medium)

Expected Mass Spectrometry Fragmentation:

Molecular Ion (M⁺): m/z = 191

Loss of methoxy group (-OCH₃): m/z = 160

Loss of carbonyl group (-CO): m/z = 163

Loss of methyl ester group (-COOCH₃): m/z = 132

Experimental Protocols
The following are detailed, generalized methodologies for obtaining the spectroscopic data

presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectroscopy Protocol:
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Sample Preparation: Dissolve approximately 5-10 mg of Methyl 3-cyano-4-
methoxybenzoate in 0.5-0.7 mL of deuterated chloroform (CDCl₃). The solvent should

contain a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Instrumentation: Utilize a 200 MHz or higher field NMR spectrometer.

Data Acquisition for ¹H NMR:

Acquire the spectrum at room temperature.

Typical parameters include a 30-45° pulse width, an acquisition time of 2-4 seconds, and a

relaxation delay of 1-2 seconds.

The number of scans can range from 8 to 16 to achieve a good signal-to-noise ratio.

Data Acquisition for ¹³C NMR:

Acquire the spectrum using proton decoupling to simplify the spectrum to singlets for each

carbon.

A larger number of scans (e.g., 128 to 1024 or more) is typically required due to the low

natural abundance of the ¹³C isotope.

A wider spectral width is used compared to ¹H NMR.

Data Processing: Process the acquired Free Induction Decay (FID) using a Fourier

transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shifts

using the TMS signal as a reference.

Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) FT-IR Protocol:

Sample Preparation: Place a small amount of the solid Methyl 3-cyano-4-
methoxybenzoate directly onto the ATR crystal.

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an

ATR accessory.
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Data Acquisition:

Record a background spectrum of the empty ATR crystal.

Apply pressure to the sample using the ATR's pressure clamp to ensure good contact with

the crystal.

Collect the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4

cm⁻¹.

Data Processing: The software automatically ratios the sample spectrum to the background

spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry Protocol:

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

often via a direct insertion probe or after separation by gas chromatography (GC-MS).

Instrumentation: Employ a mass spectrometer with an electron ionization source.

Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to

induce ionization and fragmentation.

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a

mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: Detect the ions and record their abundance.

Data Analysis: Generate a mass spectrum, which is a plot of relative ion abundance versus

m/z. Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the

structure.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of an

organic compound like Methyl 3-cyano-4-methoxybenzoate.
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Sample Preparation

Spectroscopic Techniques

Data Acquisition

Data Analysis & Interpretation

Methyl 3-cyano-4-methoxybenzoate
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Structural Elucidation

Click to download full resolution via product page

Spectroscopic analysis workflow for structural elucidation.

To cite this document: BenchChem. [Spectroscopic Profile of Methyl 3-cyano-4-
methoxybenzoate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1334661#spectroscopic-data-nmr-ir-ms-for-methyl-3-
cyano-4-methoxybenzoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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